molecular formula C6H13FN2 B12095784 (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine

(3R,4R)-3-Fluoro-1-methylpiperidin-4-amine

Katalognummer: B12095784
Molekulargewicht: 132.18 g/mol
InChI-Schlüssel: FIWBAIBSPICWNU-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4R)-3-Fluoro-1-methylpiperidin-4-amine: is a chiral amine compound with a piperidine ring structure It is characterized by the presence of a fluorine atom at the 3rd position and a methyl group at the 1st position of the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine typically involves the use of chiral starting materials and reagents to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired chirality during the formation of the piperidine ring. The reaction conditions often include the use of solvents such as toluene or ethanol, and temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine serves as a valuable building block for the synthesis of more complex molecules. Its chiral nature makes it useful in the development of enantiomerically pure compounds .

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between chiral molecules and biological targets. It can be used as a ligand in binding studies to explore receptor-ligand interactions .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities .

Industry: The compound finds applications in the production of fine chemicals and agrochemicals. Its unique structure and reactivity make it suitable for various industrial processes .

Wirkmechanismus

The mechanism of action of (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring structure allows for versatile interactions with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (3R,4R)-3-Fluoro-1-methylpiperidin-4-amine is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C6H13FN2

Molekulargewicht

132.18 g/mol

IUPAC-Name

(3R,4R)-3-fluoro-1-methylpiperidin-4-amine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3/t5-,6-/m1/s1

InChI-Schlüssel

FIWBAIBSPICWNU-PHDIDXHHSA-N

Isomerische SMILES

CN1CC[C@H]([C@@H](C1)F)N

Kanonische SMILES

CN1CCC(C(C1)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.